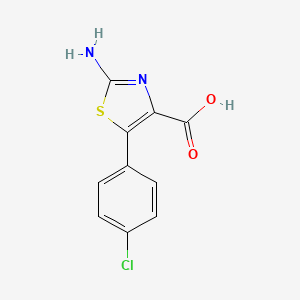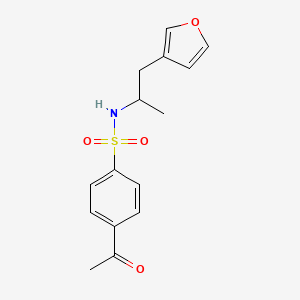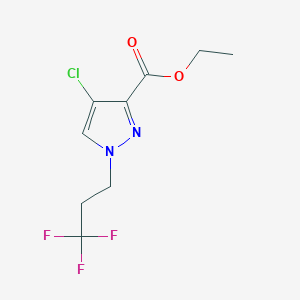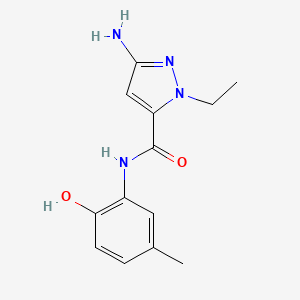![molecular formula C14H13FN2O4 B2567785 5-{[4-(3-fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477857-23-1](/img/structure/B2567785.png)
5-{[4-(3-fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic compound characterized by a pyrimidinetrione core structure substituted with a fluoropropoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(3-fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(3-fluoropropoxy)benzaldehyde and barbituric acid.
Condensation Reaction: The key step involves a condensation reaction between 4-(3-fluoropropoxy)benzaldehyde and barbituric acid in the presence of a base such as sodium ethoxide or potassium carbonate. This reaction forms the desired pyrimidinetrione derivative.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.
Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for large-scale purification.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[4-(3-fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluoropropoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluoropropoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biological Probes: It can be used as a biological probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Drug Development: The compound is investigated for its potential as a lead compound in drug development, particularly for its activity against certain biological targets.
Industry
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-{[4-(3-fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s fluoropropoxyphenyl group allows it to bind to hydrophobic pockets within these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-{[4-(3-Chloropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- **5-{[4-(3-Bromopropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- **5-{[4-(3-Methoxypropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
The presence of the fluorine atom in 5-{[4-(3-fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methoxy analogs. These properties can enhance its biological activity and make it a more attractive candidate for drug development and other applications.
Eigenschaften
IUPAC Name |
5-[[4-(3-fluoropropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c15-6-1-7-21-10-4-2-9(3-5-10)8-11-12(18)16-14(20)17-13(11)19/h2-5,8H,1,6-7H2,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPENQWBENVVTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Hydrazino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2567706.png)
![2-(2,3-dihydro-1,4-benzodioxine-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567708.png)
![(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2567709.png)
![4-{[(E)-(4-methylphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2567712.png)

![2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol](/img/structure/B2567715.png)


![4-(4-Methylphenoxy)-N-[(4-methyl-1-prop-2-enoylpiperidin-4-yl)methyl]butanamide](/img/structure/B2567720.png)
![4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide](/img/structure/B2567722.png)
![6-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2567724.png)
